molecular formula C7H10 B094239 Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- CAS No. 187-26-8

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel-

Cat. No.: B094239
CAS No.: 187-26-8
M. Wt: 94.15 g/mol
InChI Key: XIIJQOYMVIJNEP-UHFFFAOYSA-N
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Description

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is a polycyclic hydrocarbon with a unique structure characterized by three interconnected rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. It is often studied in the context of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.1.0.02,4]-heptane typically involves the construction of its highly strained ring system. One common method involves the β-elimination of acetic acid from a precursor molecule, such as bicyclo[3.2.0]hepta-3,6-dien-2-one . This reaction sequence includes 1,4-addition of propanethiol followed by photochemical construction .

Industrial Production Methods

Industrial production methods for tricyclo[4.1.0.02,4]-heptane are less common due to the complexity and cost associated with its synthesis. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tricyclo[4.1.0.02,4]-heptane include strong oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents that can stabilize the transition states of the strained intermediates .

Major Products Formed

The major products formed from reactions involving tricyclo[4.1.0.02,4]-heptane depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction may yield less strained hydrocarbons .

Scientific Research Applications

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclo[4.1.0.02,4]-heptane in chemical reactions involves the relief of ring strain through various pathways. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may form reactive intermediates that facilitate the formation of oxidized products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.1.0.02,4]heptane,(1R,2R,4R,6R)-rel- is unique due to its specific ring strain and the resulting reactivity. Its structure allows for the study of strain effects in chemical reactions, making it a valuable compound in both theoretical and applied chemistry .

Properties

CAS No.

187-26-8

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

tricyclo[4.1.0.02,4]heptane

InChI

InChI=1S/C7H10/c1-4-2-6(4)7-3-5(1)7/h4-7H,1-3H2

InChI Key

XIIJQOYMVIJNEP-UHFFFAOYSA-N

SMILES

C1C2CC2C3C1C3

Canonical SMILES

C1C2CC2C3C1C3

16782-44-8

Synonyms

Tricyclo[4.1.0.02,4]heptane

Origin of Product

United States

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